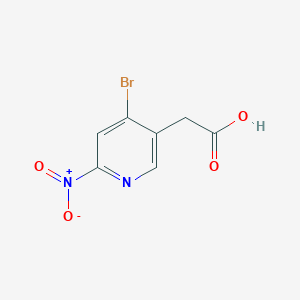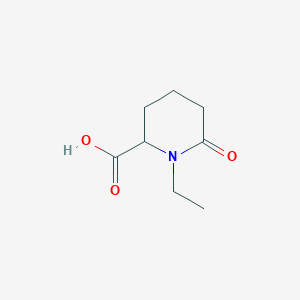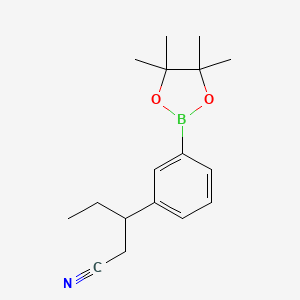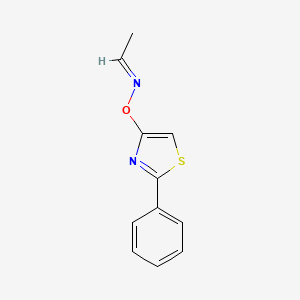
2,6-Dihydroxy-3-(1-methoxy-2-methylpropyl)benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dihydroxy-3-(1-methoxy-2-methylpropyl)benzaldehyde is an aromatic aldehyde with a complex structure It contains two hydroxyl groups, one methoxy group, and an aldehyde group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dihydroxy-3-(1-methoxy-2-methylpropyl)benzaldehyde typically involves multi-step organic reactions. One common method is the hydroxylation of a suitable precursor, followed by the introduction of the methoxy and aldehyde groups under controlled conditions. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications.
化学反応の分析
Types of Reactions
2,6-Dihydroxy-3-(1-methoxy-2-methylpropyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The hydroxyl and methoxy groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be used under acidic or basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group typically yields carboxylic acids, while reduction results in alcohols.
科学的研究の応用
2,6-Dihydroxy-3-(1-methoxy-2-methylpropyl)benzaldehyde has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 2,6-Dihydroxy-3-(1-methoxy-2-methylpropyl)benzaldehyde involves its interaction with various molecular targets. The compound can form Schiff bases with free amino groups of proteins, affecting cellular functions and pathways. Its hydroxyl and methoxy groups also play a role in modulating its biological activity.
類似化合物との比較
Similar Compounds
2,6-Dihydroxybenzaldehyde: Lacks the methoxy and methylpropyl groups, resulting in different chemical properties.
3-Methoxybenzaldehyde: Contains a methoxy group but lacks the hydroxyl groups, leading to distinct reactivity.
2,6-Dimethoxybenzaldehyde: Contains two methoxy groups instead of hydroxyl groups, altering its chemical behavior.
Uniqueness
2,6-Dihydroxy-3-(1-methoxy-2-methylpropyl)benzaldehyde is unique due to its combination of functional groups, which confer specific reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industry.
特性
CAS番号 |
625831-22-3 |
|---|---|
分子式 |
C12H16O4 |
分子量 |
224.25 g/mol |
IUPAC名 |
2,6-dihydroxy-3-(1-methoxy-2-methylpropyl)benzaldehyde |
InChI |
InChI=1S/C12H16O4/c1-7(2)12(16-3)8-4-5-10(14)9(6-13)11(8)15/h4-7,12,14-15H,1-3H3 |
InChIキー |
FIGNQCZGUIWKCN-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(C1=C(C(=C(C=C1)O)C=O)O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(1-Ethyl-1H-pyrazol-5-yl)imino]-1lambda6-thiolan-1-one](/img/structure/B13150910.png)
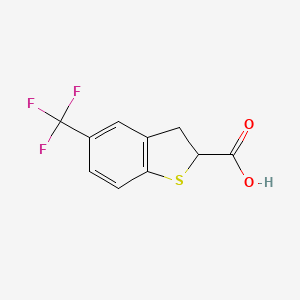
![tert-butyl (3aR,9bR)-1,2,3,3a,5,9b-hexahydro-4H-pyrrolo[3,4-c]isoquinoline-4-carboxylate](/img/structure/B13150933.png)
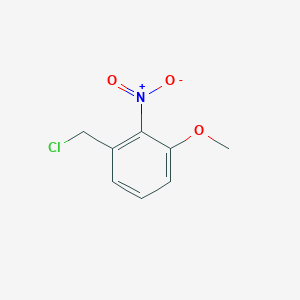
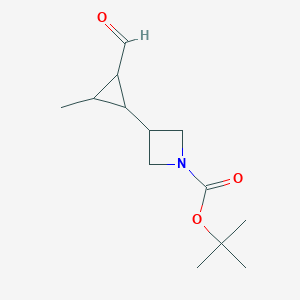
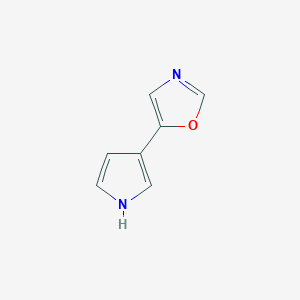
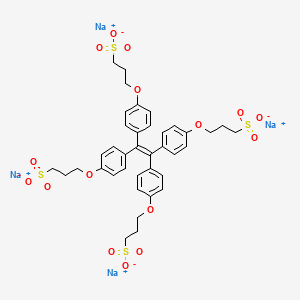

![Methyl 2-methyl-1-oxaspiro[2.7]decane-2-carboxylate](/img/structure/B13150994.png)
